5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is likely a complex organic molecule containing several functional groups, including a spirocyclic ether, a thiazole ring, and a triazole ring . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-Dioxa-8-azaspiro[4.5]decane component, for example, contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole and triazole rings, which are aromatic and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the 1,4-Dioxa-8-azaspiro[4.5]decane component has a boiling point of 108 - 110 °C and a density of 1.117 g/cm3 .Scientific Research Applications
Anticancer and Antidiabetic Applications
- Development of Anticancer and Antidiabetic Agents : Research has shown that compounds structurally related to 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, specifically spirothiazolidines, have been developed with significant anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, some of these compounds also exhibit potent antidiabetic activities by inhibiting alpha-amylase and alpha-glucosidase, surpassing the performance of standard antidiabetic drugs in some cases (Flefel et al., 2019).
Antiviral Properties
- Antiviral Activity Against Influenza and Coronaviruses : Another study highlights the synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, related in structure, which have demonstrated strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This research underscores the potential of spirothiazolidinone scaffolds in developing new classes of antiviral molecules (Apaydın et al., 2020).
Antimicrobial and Antifungal Applications
- Synthesis and Antimicrobial Activities : The synthesis of new derivatives, including spirothiazolidine compounds, has been explored for their antimicrobial properties. Some synthesized compounds have displayed good to moderate activities against various microorganisms, indicating their potential as effective antimicrobial agents (Bektaş et al., 2007).
- Fungicidal Activity : A study on halogen substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols, which share structural similarities, has revealed that these compounds exhibit more potent fungicidal activity against several phytopathogenic fungi than the standard fungicide triadimenol (Popkov et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-3-16-22-20-25(23-16)19(26)18(29-20)17(15-6-4-5-14(2)13-15)24-9-7-21(8-10-24)27-11-12-28-21/h4-6,13,17,26H,3,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQKIKYSPIFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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